Welcome to the BenchChem Online Store!
molecular formula C12H17FO3 B8310909 Methyl-3-fluoro-5-hydroxyadamantane-1-carboxylate

Methyl-3-fluoro-5-hydroxyadamantane-1-carboxylate

Cat. No. B8310909
M. Wt: 228.26 g/mol
InChI Key: ZUIWVWSNQULHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06057364

Procedure details

Under a N2 atmosphere was added 22.8 g (100 mmol) of methyl-3-fluoro-5-hydroxyadamantane-1-carboxylate to 400 ml of dry chloroform and the resultant solution was cooled to -50° C. To this solution was added drop-wise 13.1 ml (100 mmol) of DAST. The suspension was allowed to warm to ambient temperature and then heated to reflux for 1.5 hours. The resultant solution was cooled and treated with water (400 ml). The organic layer was separated, and the aqueous layer was washed again with chloroform (50 ml). The organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford 23.2 g of crude product. Under a N2 atmosphere was added to 75 ml of methanol, 50 ml of THF, 250 ml of water, 22.0 g (95.6 mmol) of methyl 3,5-difluoroadamantane-1-carboxylate generated in this step, followed by 8.0 g (200 mmol) of NaOH pellets. The solution was allowed to stir overnight. The aqueous solution was extracted with ethyl acetate. The aqueous layer was acidified to a pH of 1.0 with 1N HCl and the resultant solution was extracted with ethyl acetate (200 ml), and this organic extract was washed with water, brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford 19.8 g (96%) of 3,5-difluoroadamantane-1-carboxylic acid. An analytical sample of this compound was obtained following an EtOAc/Hexane recrystallization: mp 162-164° C.; 1H NMR (CDCl3) 3C NMR (DMSO) 30.16, 35.67, 39.55, 42.09, 44.92, 46.92, 93.29. Crystals from the recrystallization were suitable for X-ray analysis. Anal. Calc'd for C11H14O2F2 : C, 61.10; H, 6.53; F, 17.57; Found: C, 61.00; H, 6.57; F, 17.32.
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
8 g
Type
reactant
Reaction Step Six
Quantity
22 g
Type
reactant
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
75 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
COC(C12CC3(O)CC(CC(F)(C3)C1)C2)=O.CCN(S(F)(F)F)CC.[F:26][C:27]12[CH2:37][CH:31]3[CH2:32][C:33]([F:36])([CH2:35][C:29]([C:38]([O:40]C)=[O:39])([CH2:30]3)[CH2:28]1)[CH2:34]2.[OH-].[Na+]>O.C1COCC1.CO.C(Cl)(Cl)Cl>[F:26][C:27]12[CH2:37][CH:31]3[CH2:32][C:33]([F:36])([CH2:35][C:29]([C:38]([OH:40])=[O:39])([CH2:30]3)[CH2:28]1)[CH2:34]2 |f:3.4|

Inputs

Step One
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
COC(=O)C12CC3(CC(CC(C1)C3)(C2)O)F
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
13.1 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
22 g
Type
reactant
Smiles
FC12CC3(CC(CC(C1)(C3)F)C2)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed again with chloroform (50 ml)
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 23.2 g of crude product
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the resultant solution was extracted with ethyl acetate (200 ml)
EXTRACTION
Type
EXTRACTION
Details
this organic extract
WASH
Type
WASH
Details
was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC12CC3(CC(CC(C1)(C3)F)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.